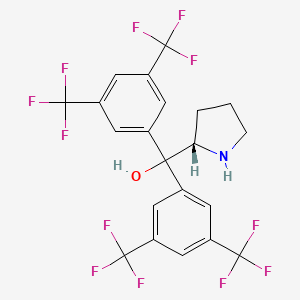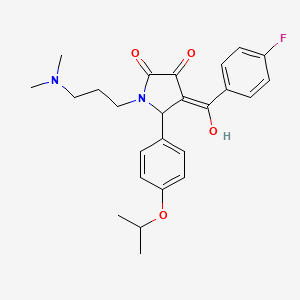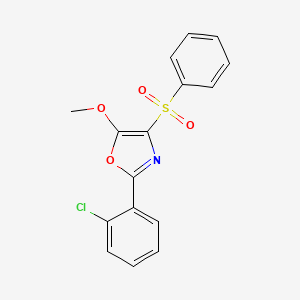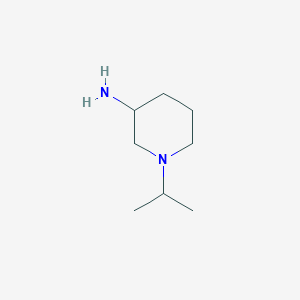![molecular formula C17H16N2OS B2807636 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenylpropanamide CAS No. 476307-60-5](/img/structure/B2807636.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenylpropanamide” is an organic compound . It belongs to the class of organic compounds known as benzenesulfonamides .
Synthesis Analysis
The synthesis of this compound involves a multi-step process . The synthesis process involves the reaction between 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid and isocyanate, followed by the reaction between the product and various reagents that modify the molecule.Molecular Structure Analysis
The molecular formula of this compound is C11H12N2OS . It has a molecular weight of 220.291 Da . The compound is composed of numerous chemical groups, including an amide group, a cyano group, and a thiophene ring.Chemical Reactions Analysis
The compound has shown antibacterial activities against Gram+ve and Gram–ve bacteria viz. Staphylococcus aureus, Escherichia coli due to the presence of a p-nitro group .Physical and Chemical Properties Analysis
The compound has a net charge of 0 . It has a monoisotopic mass of 220.067032 Da . More detailed physical and chemical properties are not available in the current resources.科学的研究の応用
Chemical Structure and Synthesis
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenylpropanamide is part of a family of compounds with notable structural characteristics, such as a fused thienopyrimidinone ring system that is almost planar, and a cyclopentene ring displaying a distorted half-chair conformation. These structural features contribute to the compound's unique chemical properties and potential applications in various scientific fields (Hu et al., 2007).
Antitumor Properties
One of the significant applications of derivatives of this chemical structure is in the field of antitumor research. Various studies have demonstrated the synthesis and evaluation of novel hydrazide and hydrazide-hydrazone derivatives, including compounds similar to this compound, showing promising inhibitory effects against tumor cell lines such as breast adenocarcinoma, non-small cell lung cancer, and CNS cancer (Wardakhan et al., 2013). Furthermore, some derivatives have been found to be cytotoxic, especially against leukemia cell lines, and have been evaluated for potential in vivo anticancer activity (Dallemagne et al., 2002).
Antimicrobial and Antioxidant Activity
Derivatives of this compound have been synthesized and screened for their in vitro anti-inflammatory and antioxidant activity. These studies compare their efficacy to standard drugs like ibuprofen and ascorbic acid, indicating their potential as therapeutic agents (Kumar et al., 2008). Additionally, some novel Schiff bases and their metal complexes derived from similar structures have exhibited antibacterial activity against various pathogenic strains and antifungal activity against Candida albicans (Altundas et al., 2010).
Liquid Crystal Applications
The compound's derivatives have been used in the synthesis of liquid crystal materials. A novel liquid crystal core unit based on a similar structure was synthesized, leading to the development of liquid crystals with high birefringence and large dielectric anisotropy. These materials are essential for applications in display technologies (Danyang et al., 2020).
Dye and Textile Applications
Additionally, derivatives of this compound have been used in the synthesis of novel antimicrobial dyes for dyeing and textile finishing. These dyes and their precursors exhibit significant antimicrobial activity against tested organisms, providing valuable properties for textile applications (Shams et al., 2011).
特性
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c18-11-14-13-7-4-8-15(13)21-17(14)19-16(20)10-9-12-5-2-1-3-6-12/h1-3,5-6H,4,7-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZXWDNETLNPBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}pyrimidine](/img/structure/B2807553.png)

![N-[4-(cyanomethyl)phenyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2807559.png)


![2-nitro-N-{2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)aniline](/img/structure/B2807565.png)



![Benzo[1,3]dioxol-5-ylmethyl-furan-2-ylmethyl-amine](/img/structure/B2807569.png)


![N-(2-chlorophenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2807574.png)
![Methyl 2-[[1-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2807575.png)
